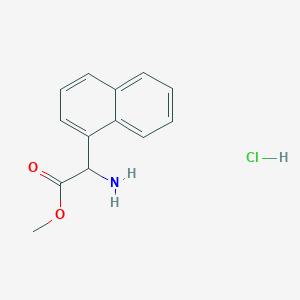

氨基(1-萘基)乙酸甲酯盐酸盐

描述

“Methyl amino(1-naphthyl)acetate hydrochloride” is used as a building block in organic synthesis to produce dyes, pigments, and pharmaceuticals . It is an intermediate used in the synthesis of various pharmaceuticals such as Terbinafine hydrochloride and Butenafine hydrochloride .

Synthesis Analysis

The synthesis of “Methyl amino(1-naphthyl)acetate hydrochloride” involves nucleophilic acyl substitution reactions . It has been used as a reagent for the determination of isocyanates in air by UV or fluorescence detection . It has also been used in the preparation of a key intermediate required for the synthesis of terbinafine .Molecular Structure Analysis

The molecular weight of “Methyl amino(1-naphthyl)acetate hydrochloride” is 207.70 . The compound increases the induced circular dichroism (ICD) magnitude exhibited by Poly [(4-carboxyphenyl)acetylene] .Chemical Reactions Analysis

“Methyl amino(1-naphthyl)acetate hydrochloride” has been used in the preparation of a Schiff base derived from N-(1-naphthyl)ethylenediamine for fluoride recognition . It forms carbamate by reacting with monomethoxypoly (ethylene glycol) succinimido carbonate (mPEG-SC) .Physical and Chemical Properties Analysis

“Methyl amino(1-naphthyl)acetate hydrochloride” is an off-white powder . It has a molecular weight of 251.71g/mol . It has a complexity of 254, a rotatable bond count of 3, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 3 .科学研究应用

酶促水解和光学拆分:萘丙氨酸的甲酯衍生物,包括 β-(1-萘基)丙氨酸,已通过使用固定化酶的酶促水解有效地拆分。此过程对于克服与这些氨基酸的亲脂特性相关的挑战非常重要 (Pugnière, Castro, & Previero, 1991)。

催化合成:研究探索了 1-萘基乙酸甲酯的催化合成,重点介绍了实现高产率的条件。例如,在涉及 1-萘乙酸、甲醇和氨基磺酸的摩尔比的特定条件下,获得了 97.5% 的产率 (徐东芳,2004)。

抗菌特性:4-氨基-2-甲基-1-萘酚盐酸盐已被发现对革兰氏阳性和革兰氏阴性生物具有显着的抗菌活性,表明其在医学应用中的潜力 (Shwartzman, 1948)。

农药生物降解:根瘤菌属中氨基甲酸酯水解酶的酶促特性,它可以将氨基甲酸酯 (1-萘基-N-甲基氨基甲酸酯) 水解为 1-萘酚和甲胺,在农药的生物降解研究中受到关注 (Hashimoto、Fukui、Hayano 和 Hayatsu,2002)。

杂环合成:使用 1-氨基-2-萘酚盐酸盐作为共同底物合成 2-取代的萘并[1,2-d]恶唑衍生物值得注意。此过程涉及使用羧酸衍生物和取代的芳香醛,这在杂环化学领域具有重要意义 (Kumar、Imam、Singh 和 Singh,2020)。

阿尔茨海默病中的神经影像学:在阿尔茨海默病患者中使用 2-(1-(6-[(2-[18F]氟乙基)(甲基)氨基]-2-萘基)乙亚撑基)丙二腈进行正电子发射断层扫描,以定位神经原纤维缠结和β-淀粉样斑块,这是神经影像学的一项重大进展 (Shoghi-Jadid 等人,2002)。

作用机制

Target of Action

It’s known that naphthalene derivatives can interact with various biological targets

Mode of Action

Naphthalene derivatives are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound might interact with its targets through nucleophilic substitution or free radical reactions .

Biochemical Pathways

Naphthalene derivatives are known to participate in various biochemical processes

Result of Action

It’s known that 1-naphthylmethylamine, a related compound, can increase the induced circular dichroism (icd) magnitude exhibited by poly [(4-carboxyphenyl)acetylene] . This suggests that Methyl amino(1-naphthyl)acetate hydrochloride might have similar effects.

安全和危害

未来方向

“Methyl amino(1-naphthyl)acetate hydrochloride” has potential applications in the synthesis of biologically active compounds . It can be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .

属性

IUPAC Name |

methyl 2-amino-2-naphthalen-1-ylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2.ClH/c1-16-13(15)12(14)11-8-4-6-9-5-2-3-7-10(9)11;/h2-8,12H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXBPJGUHOJEHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC2=CC=CC=C21)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

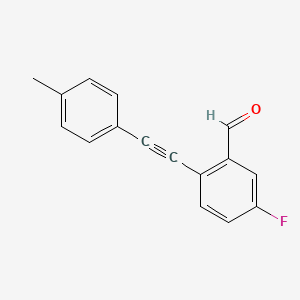

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,9-Bis(5-bromo-2-thienyl)-2,7-bis(2-ethylhexyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B3231389.png)

![(2Z)-3-(4-methoxyphenyl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3231415.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3231422.png)

![(2R,3S,5R)-5-[2-fluoro-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3231436.png)

![3-allyl-2-(cinnamylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3231465.png)

![(E)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3231469.png)

![Ethyl 6-amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3231474.png)